REACTION_CXSMILES
|
ClC1C=C(C=CC=1)C(OO)=[O:6].[Br:12][C:13]1[C:22]([O:23][CH3:24])=[C:21]2[C:16]([C:17](=[O:35])[C:18]([C:30]([O:32][CH2:33][CH3:34])=[O:31])=[C:19]([S:28][CH3:29])[N:20]2[CH:25]2[CH2:27][CH2:26]2)=[CH:15][CH:14]=1>C(Cl)Cl>[Br:12][C:13]1[C:22]([O:23][CH3:24])=[C:21]2[C:16]([C:17](=[O:35])[C:18]([C:30]([O:32][CH2:33][CH3:34])=[O:31])=[C:19]([S:28]([CH3:29])=[O:6])[N:20]2[CH:25]2[CH2:26][CH2:27]2)=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
273.5 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)OO)C=CC1
|
Name
|
ethyl
|
Quantity
|
1.22 mmol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C(C(=C(N(C2=C1OC)C1CC1)SC)C(=O)OCC)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with a saturated aqueous solution of sodium bicarbonate (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give the crude product
|
Type
|
CUSTOM
|
Details
|
This material is purified by flash column chromatography (eluting with ethyl acetate; Rf 0.37)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C(C(=C(N(C2=C1OC)C1CC1)S(=O)C)C(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 290.9 mg | |
YIELD: CALCULATEDPERCENTYIELD | 55.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |